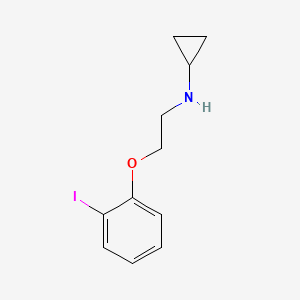
N-(2-(2-Iodophenoxy)ethyl)cyclopropylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-Iodophenoxy)ethyl)cyclopropylamine is an organic compound with the molecular formula C11H14INO It is a cyclopropylamine derivative that contains an iodophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Iodophenoxy)ethyl)cyclopropylamine typically involves the reaction of 2-iodophenol with ethylene oxide to form 2-(2-iodophenoxy)ethanol. This intermediate is then reacted with cyclopropylamine under suitable conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(2-Iodophenoxy)ethyl)cyclopropylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodophenoxy group to other functional groups.
Substitution: The iodine atom in the iodophenoxy group can be substituted with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or potassium fluoride.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms with different functional groups.
Substitution: Substituted derivatives with various atoms or groups replacing the iodine atom.
Aplicaciones Científicas De Investigación
N-(2-(2-Iodophenoxy)ethyl)cyclopropylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-(2-Iodophenoxy)ethyl)cyclopropylamine involves its interaction with specific molecular targets and pathways. The iodophenoxy group can participate in various chemical reactions, while the cyclopropylamine moiety can interact with biological receptors or enzymes. These interactions can lead to changes in biological activity or chemical properties, making the compound useful in different applications.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(2-Bromophenoxy)ethyl)cyclopropylamine
- N-(2-(2-Chlorophenoxy)ethyl)cyclopropylamine
- N-(2-(2-Fluorophenoxy)ethyl)cyclopropylamine
Uniqueness
N-(2-(2-Iodophenoxy)ethyl)cyclopropylamine is unique due to the presence of the iodine atom in the phenoxy group. This iodine atom can participate in specific chemical reactions that are not possible with other halogens. Additionally, the combination of the iodophenoxy group with the cyclopropylamine moiety provides distinct chemical and biological properties that make this compound valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H14INO |
|---|---|
Peso molecular |
303.14 g/mol |
Nombre IUPAC |
N-[2-(2-iodophenoxy)ethyl]cyclopropanamine |
InChI |
InChI=1S/C11H14INO/c12-10-3-1-2-4-11(10)14-8-7-13-9-5-6-9/h1-4,9,13H,5-8H2 |
Clave InChI |
DMRMQLPETKMFTM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NCCOC2=CC=CC=C2I |
Sinónimos |
LY 121768 LY-121768 N-(2-(2-iodophenoxy)ethyl)cyclopropylamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















